molecular formula C13H15N5O2 B2388708 N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide CAS No. 1798542-01-4

N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

Cat. No. B2388708
M. Wt: 273.296
InChI Key: WJBAPEKXDHNIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide” is a complex organic molecule. It contains a 1H-1,2,3-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms. It also contains an acetamidoethyl group (CH3CONHCH2CH2-) and a phenyl group (C6H5-), which are common in organic chemistry .


Molecular Structure Analysis

Again, without specific data, I can only provide general information. The 1H-1,2,3-triazole ring is planar due to the sp2 hybridization of all its atoms. The phenyl group is also planar. The acetamidoethyl group might provide some flexibility to the molecule .


Chemical Reactions Analysis

1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can undergo N-alkylation and N-arylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the polar acetamidoethyl group and the aromatic phenyl and 1,2,3-triazole rings might influence its solubility, reactivity, and other properties .

Scientific Research Applications

One research avenue has explored the synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides, which include derivatives like 3-acetamido-N-phenyl-1H-indazole-1-carboxamide. These compounds have demonstrated in vitro antiproliferative activity against a panel of tumor cell lines derived from nine clinically isolated cancer types. A specific compound from this series showed considerable effectiveness against colon and melanoma cell lines, indicating its potential as an anticancer agent (Maggio et al., 2011).

Another study focused on the synthesis of new 1,2,4-triazole derivatives and evaluated their cholinesterase inhibition potential, showing moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This suggests their potential use in treating disorders related to cholinesterase activity, such as Alzheimer's disease (Riaz et al., 2020).

The chemistry of polyazaheterocyclic compounds, including triazoles, has also been investigated for their ability to undergo various chemical transformations, such as the Dimroth rearrangement, which can lead to new synthetic pathways for developing pharmacologically active molecules (Sutherland & Tennant, 1971).

Moreover, studies on the synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents have been conducted. These studies have shown that specific substituents on the arylacetamido pendent can lead to significant improvements in activity against various cancer cell lines, highlighting the importance of structural modification in enhancing therapeutic potential (Aliabadi et al., 2010).

Antiviral Research

The antiviral activities of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin have been explored, demonstrating significant activity against herpes and measles viruses in vitro. This indicates the potential of these compounds in developing new antiviral therapies (Revankar et al., 1981).

Safety And Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As a general rule, one should always handle chemicals with appropriate safety measures .

Future Directions

The study of 1,2,3-triazoles is a vibrant field in chemistry due to their utility in click chemistry and their presence in various biologically active compounds. Future research might explore new synthetic methods, reactions, and applications of these compounds .

properties

IUPAC Name

N-(2-acetamidoethyl)-5-phenyl-2H-triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2/c1-9(19)14-7-8-15-13(20)12-11(16-18-17-12)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBAPEKXDHNIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=NNN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetamidoethyl)-4-phenyl-1H-1,2,3-triazole-5-carboxamide

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